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Introduction and Rationale

Tranilast sodium (chemical name: sodium;2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzoate)

represents an important therapeutic agent with broad potential in dermatological, fibrotic, and oncological

applications. Originally developed as an anti-allergic medication, tranilast has been approved in Japan and

South Korea since 1982 for bronchial asthma, with subsequent approvals for keloids and hypertrophic scars

in the 1990s. The sodium salt formulation offers significant advantages over conventional tranilast in terms

of solubility and bioavailability for external applications. Current research has revealed multiple

mechanistic pathways, including inhibition of TGF-β signaling, suppression of mast cell histamine release,

and blockade of NLRP3 inflammasome activation, which collectively contribute to its anti-fibrotic and

anti-proliferative effects. These properties have generated considerable interest in developing effective

topical formulations that can overcome the inherent solubility limitations of the parent compound while

maximizing cutaneous delivery and minimizing systemic exposure.

The development of external formulations containing tranilast addresses a significant clinical need for

targeted therapies that can effectively manage fibroproliferative disorders and localized inflammatory

conditions with minimal systemic side effects. Traditional oral administration of tranilast has been associated

with hepatic toxicity and other systemic adverse effects, including leukopenia, thrombocytopenia, and

anemia, which potentially limit its long-term use. External applications provide a promising alternative
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route that can bypass first-pass metabolism, reduce systemic exposure, and allow for higher localized drug

concentrations at the site of pathology. The chemical instability and poor aqueous solubility of conventional

tranilast present substantial formulation challenges that have been effectively addressed through the

development of tranilast sodium salt, which demonstrates improved solubility characteristics while

maintaining the parent compound's therapeutic activity.

Formulation Strategies and Composition

Aqueous Base Systems

The development of effective external formulations for tranilast sodium requires careful excipient selection

to optimize stability, permeation, and patient compliance. Patent literature reveals that aqueous base

systems provide particularly favorable characteristics for tranilast sodium delivery, balancing excellent

solvation capacity with low irritation potential. These systems typically incorporate hydrophilic polymers

such as sodium carboxymethylcellulose (NaCMC), which functions as both a viscosity modifier and a

sustained-release matrix, prolonging residence time at the application site. The rheological properties of

these formulations can be precisely controlled through polymer concentration adjustments to achieve optimal

spreadability and adhesion to skin or mucosal surfaces. Additionally, these aqueous systems demonstrate

enhanced compatibility with tranilast sodium compared to organic solvent-based systems, minimizing

degradation pathways and maintaining chemical stability throughout the intended product shelf-life.

Optimized Aqueous Gel Composition: A particularly effective base composition comprises 1-5%

sodium carboxymethylcellulose, 5-15% polyethylene glycol (PEG-400), 1-3% diethanolamine, and

purified water to 100%. The diethanolamine component serves as a stabilizer and penetration

enhancer while maintaining the ionized state of tranilast sodium, which is critical for its solubility.

Lower alcohol content (less than 10%) in these formulations significantly reduces the potential for

skin irritation while maintaining adequate tranilast sodium solubility in the range of 0.5-5% w/w.

The pH optimization between 7.5 and 8.5 is critical for maintaining chemical stability while ensuring

compatibility with skin application, achieved through carefully controlled buffer systems.

Enhanced Retention Systems: More advanced delivery systems incorporate poly(p-dioxanone)

(PDO) microparticles within a NaCMC gel matrix, creating a hybrid system that provides sustained
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release over several days. This approach has demonstrated particular utility in preventing post-surgical

adhesions, where extended drug presence is required. The matrix formation occurs through in situ

precipitation when the formulation is applied to tissue surfaces, creating a biodegradable reservoir that

maintains effective tranilast sodium concentrations locally while minimizing systemic absorption.

Absorption Enhancement Strategies

Overcoming the stratum corneum barrier represents a critical challenge in tranilast sodium formulation

development. Early patch formulations required high concentrations of fatty acids and alcohols as absorption

enhancers, which frequently caused significant irritation and limited their clinical utility. Modern

approaches have focused on penetration enhancers with improved safety profiles, including terpene

compounds, fatty acid esters, and sulfoxides at concentrations optimized for efficacy without compromising

skin barrier function. The selection of these enhancers is guided by their ability to interact with lipid

domains within the stratum corneum while maintaining compatibility with tranilast sodium and other

formulation components.

Table: Absorption Enhancers for Tranilast Sodium Formulations

Enhancer
Category

Specific Examples
Recommended
Concentration

Mechanism of
Action

Irritation Potential

Fatty
Alcohols

Lauryl alcohol,
Stearyl alcohol

2-5% Lipid fluidization Low to moderate

Fatty Acid
Esters

Isopropyl myristate,
Ethyl lactate

3-8% Interaction with
intercellular lipids

Low

Terpenes d-Limonene,
Menthol

1-3% Disruption of stratum
corneum

organization

Low at
recommended

concentrations

Amino
Alcohols

Diethanolamine,

Triethanolamine

1-3% Solubility

enhancement and
barrier modification

Low
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Stability Considerations

The photochemical instability of tranilast and its sodium derivative necessitates careful attention to

packaging and storage conditions. Formulations must incorporate light-protective agents or utilize opaque

packaging to prevent degradation upon exposure to UV radiation. The aqueous environment, while favorable

for solubility, can potentially accelerate hydrolytic degradation, particularly at extreme pH values. Stability

testing under accelerated conditions (40°C ± 2°C and 75% RH ± 5% for six months) has demonstrated that

optimized aqueous gel systems maintain >95% potency when stored in appropriate containers protected from

light. The inclusion of antioxidant systems comprising ascorbic acid (0.01-0.05%) and sodium metabisulfite

(0.01-0.03%) further enhances stability by preventing oxidative degradation pathways.

Preparation Protocols

Laboratory-Scale Preparation Method

The following standardized protocol describes the preparation of a tranilast sodium hydrogel for external

application at laboratory scale (100 g batch). This procedure has been optimized to ensure complete

dissolution of the active ingredient while maintaining the structural integrity of the polymer matrix. All

operations should be conducted under yellow light conditions to prevent photodegradation of the light-

sensitive active compound. The equipment required includes a magnetic stirrer with heating capability, an

appropriate pH meter, an overhead mixer for higher viscosity formulations, and light-protective containers

for storage.

Step 1: Aqueous Phase Preparation: Begin by dispersing 2.0 g of sodium carboxymethylcellulose

(medium viscosity grade) in 70 mL of purified water heated to 60°C while stirring at 500 rpm.

Maintain the temperature and stirring for 45 minutes to ensure complete hydration of the polymer,

then allow the solution to cool to room temperature. Add 10 g of polyethylene glycol (PEG-400) to the

aqueous phase with continuous stirring to create a homogeneous mixture.

Step 2: Active Phase Preparation: Dissolve 1.5 g of tranilast sodium (pharmaceutical grade, purity

>99%) in 15 mL of purified water containing 2.0 g of diethanolamine. Stir until complete dissolution

is achieved, which typically requires 15-20 minutes at 300 rpm. The solution should appear clear and
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yellow; any turbidity indicates incomplete dissolution and requires additional mixing or slight

warming to 35°C.

Step 3: Incorporation and pH Adjustment: Gradually add the active solution to the aqueous polymer

base with continuous stirring at 400 rpm to ensure uniform distribution without forming air bubbles.

Adjust the pH to 8.0 ± 0.2 using either hydrochloric acid (1M) or sodium hydroxide (1M) solutions as

needed. Finally, add sufficient purified water to bring the total batch weight to 100 g and mix for an

additional 15 minutes to ensure homogeneity.

Step 4: Deaeration and Packaging: Allow the gel to stand for 60 minutes to facilitate deaeration, then

transfer to light-protective containers (amber aluminum tubes or glass jars). Label appropriately with

storage instructions (store below 25°C, protect from light) and conduct quality control testing as

outlined in Section 3.2.

Quality Control and Characterization

Comprehensive quality assessment of tranilast sodium formulations ensures consistency, efficacy, and

safety. The following tests should be conducted on each batch according to established pharmaceutical

standards, with specifications developed based on stability studies and efficacy evaluations.

Table: Quality Control Specifications for Tranilast Sodium Hydrogel

Test Parameter Methodology Acceptance Criteria
Testing
Frequency

Assay (Tranilast
Sodium)

HPLC with UV detection at

332 nm

90.0-110.0% of label claim Each batch

pH Potentiometric measurement 7.8-8.2 Each batch

Viscosity Rotational viscometer
(spindle #6, 20 rpm)

15,000-25,000 cP Each batch

Related
Substances

HPLC with UV detection Individual impurity ≤0.5%,
Total impurities ≤2.0%

Each batch
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Test Parameter Methodology Acceptance Criteria
Testing
Frequency

Microbial Limit USP <61> Total aerobic count ≤100

CFU/g, Absence of specified
pathogens

Each batch

In Vitro Release Franz diffusion cell, receptor
medium: pH 7.4 phosphate

buffer

≥80% released in 8 hours First three
batches and

quarterly

The rheological characterization should confirm pseudoplastic flow behavior, which ensures easy

spreadability upon application while maintaining sufficient viscosity to prevent runoff from the intended site.

The content uniformity testing should be performed on samples from the beginning, middle, and end of the

filling process to ensure consistency throughout the batch. Additionally, accelerated stability studies should

be conducted according to ICH guidelines to establish recommended shelf-life and storage conditions.

Mechanism of Action and Therapeutic Applications

Primary Mechanisms

The therapeutic efficacy of tranilast sodium stems from its multimodal action on several critical

pathological pathways. The most extensively characterized mechanism involves the inhibition of

transforming growth factor-beta (TGF-β) signaling, a master regulator of fibrosis and tissue remodeling.

Tranilast interferes with TGF-β activation and downstream Smad phosphorylation, subsequently reducing the

expression of profibrotic genes including those encoding collagen types I and III, fibronectin, and connective

tissue growth factor. This antifibrotic activity has been demonstrated in multiple in vitro systems using

fibroblasts derived from keloids, hypertrophic scars, and various fibrotic organs, with IC₅₀ values typically

in the range of 100-300 μM.

Histamine and Mast Cell Modulation: Tranilast sodium functions as a mast cell stabilizer that

inhibits the release of preformed mediators including histamine, tryptase, and certain prostaglandins

from mast cells and basophils. This activity underlies its original classification as an anti-allergic

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 6 / 14 Tech Support

https://www.smolecule.com/products/s001606?utm_src=pdf-body
https://www.smolecule.com/products/s001606?utm_src=pdf-body
https://www.smolecule.com/products/s001606?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


compound and contributes significantly to its anti-pruritic and anti-inflammatory effects in

dermatological applications. The drug achieves this effect through membrane stabilization rather

than receptor antagonism, with studies demonstrating inhibition of immunoglobulin E-mediated

degranulation at concentrations as low as 10 μg/mL in rodent mast cell models.

Inflammasome Regulation: Recent research has identified tranilast as a direct inhibitor of the

NLRP3 inflammasome, a multiprotein complex that plays a central role in the activation of caspase-1

and the subsequent processing and secretion of pro-inflammatory cytokines IL-1β and IL-18. This

activity occurs through direct binding to the NACHT domain of NLRP3, preventing its

oligomerization and activation. This mechanism is particularly relevant for inflammatory conditions

such as gouty arthritis, cryopyrin-associated periodic syndromes, and certain dermatological conditions

characterized by inflammasome dysregulation.

The following diagram illustrates the key molecular pathways affected by tranilast sodium:

Tranilast Molecular Targets and Pathways

Therapeutic Effects

Tranilast

TGF-β Signal Transduction

 Inhibits

Mast Cell Stabilization

 Stabilizes

NLRP3 Inflammasome

 Blocks

TRPV2 Channel

 Antagonizes

MMP Secretion

 Reduces

Anti-fibrotic Action Anti-inflammatory Action Antipruritic Effect Anti-angiogenic Action

Click to download full resolution via product page

Diagram 1: Multimodal mechanism of action of tranilast sodium illustrating key molecular targets and

resulting therapeutic effects
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Research and Clinical Applications

The therapeutic potential of tranilast sodium in external formulations spans multiple clinical domains,

with the strongest evidence supporting its use in dermatological conditions. In keloids and hypertrophic

scars, tranilast sodium reduces collagen deposition by inhibiting TGF-β-induced fibroblast proliferation and

differentiation into myofibroblasts. Clinical studies have demonstrated improved scar appearance, reduced

erythema, and decreased pruritus in patients applying tranilast-containing formulations twice daily for 12-24

weeks. The concentration-dependent response observed in these studies supports the use of formulations

containing 0.5-5% tranilast sodium for optimal efficacy while minimizing local irritation.

Oncological Applications: Emerging research has revealed substantial anti-tumor activity across

various cancer types, including breast, prostate, pancreatic, and gastric carcinomas. In vitro studies

demonstrate that tranilast sodium inhibits cancer cell proliferation through induction of G0/G1 cell

cycle arrest and promotion of apoptosis, with IC₅₀ values typically ranging from 50-200 μM

depending on the cell line. Particularly noteworthy is its activity against chemotherapy-resistant

cancer stem cells (CSCs), with studies showing inhibition of mammosphere formation in CSCs

generated from MDA-MB-231 human breast cancer cells. In vivo models of mammary carcinoma

have demonstrated significant reduction in primary tumor growth (up to 50%) and dramatically

reduced lung metastasis (over 90%) following topical or systemic administration.

Ophthalmic Uses: Research has explored tranilast sodium in glaucoma filtration surgery, where its

antifibrotic activity helps maintain surgical patency by inhibiting proliferation of Tenon's capsule

fibroblasts. Clinical evidence indicates that topical ophthalmic formulations prolong filtration bleb

survival and reduce intraocular pressure for up to 24 months post-surgery. The optimal concentration

for ophthalmic use appears to be 0.5-1.0% w/v in isotonic, buffered solutions with appropriate

preservative systems.

Table: Evidence for Selected Therapeutic Applications of Tranilast Sodium
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Therapeutic Area
Model
System

Effective
Concentration

Key Outcomes
Evidence
Level

Keloid/Hypertrophic
Scar

Human clinical

trial

0.5-5% topical

application

Reduced collagen

deposition, improved
scar appearance

Clinical

(Phase III)

Breast Cancer Mouse
xenograft

(MDA-MB-
231)

300 mg/kg/day
systemic

50% reduction in
primary tumor, >90%

reduction in lung
metastasis

Preclinical

Prostate Cancer SCID mouse
model

100-200
mg/kg/day

systemic

Dose-dependent
reduction in tumor

volume

Preclinical

Glaucoma Surgery Human clinical

trial

0.5-1.0%

ophthalmic
solution

Prolonged bleb survival,

reduced intraocular
pressure at 24 months

Clinical

(Phase II)

Post-surgical
Adhesions

Rat model 1% in
NaCMC/PDO gel

Significant reduction in
adhesion formation

Preclinical

Experimental Protocols for Efficacy Assessment

In Vitro Fibroblast Collagen Synthesis Assay

This standardized protocol evaluates the antifibrotic potential of tranilast sodium formulations using

human dermal fibroblast cultures, providing quantitative assessment of collagen production inhibition. The

assay measures both direct effects on collagen synthesis and inhibition of TGF-β1-stimulated production,

representing key aspects of tranilast sodium's mechanism of action in fibrotic disorders.

Cell Culture Preparation: Establish cultures of human dermal fibroblasts (primary lines or

commercially available strains such as HDF-a) in Dulbecco's Modified Eagle Medium (DMEM)

supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 50 U/mL penicillin, and 50 μg/mL
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streptomycin. Maintain cells at 37°C in a humidified 5% CO₂ atmosphere until 80-90% confluent.

Plate cells in 24-well tissue culture plates at a density of 2 × 10⁴ cells/well and incubate for 24 hours to

allow attachment.

Treatment Protocol: Prepare test solutions containing tranilast sodium at concentrations of 50, 100,

200, and 300 μM in serum-free DMEM. For TGF-β1 stimulation studies, add 5 ng/mL recombinant

human TGF-β1 to appropriate wells. Include vehicle controls (formulation base without active) and

positive controls (such as 100 μM pirfenidone). Treat cells in triplicate for each condition and incubate

for 48 hours.

Collagen Quantification: Following incubation, harvest culture supernatants for hydroxyproline

analysis. Hydrolyze samples in 6N HCl at 110°C for 16 hours, then neutralize and react with

chloramine-T and Ehrlich's reagent. Measure absorbance at 560 nm and calculate hydroxyproline

concentration against standard curves. Normalize values to total cellular protein content determined by

Bradford assay. Express results as percentage inhibition relative to TGF-β1-stimulated controls.

In Vivo Skin Permeation Study

This protocol utilizes Franz diffusion cells to evaluate the transdermal delivery characteristics of tranilast

sodium formulations, providing critical data on permeation rates and reservoir formation in the skin layers.

Membrane Preparation: Use freshly excised dermatomed human or porcine skin (300-400 μm

thickness) mounted on standard Franz diffusion cells with a diffusional area of 0.64 cm² and receptor

volume of 5.1 mL. Maintain receptor phase (pH 7.4 phosphate buffer with 0.01% sodium azide) at

37°C with continuous stirring.

Application and Sampling: Apply 100 mg of test formulation to the donor chamber. At predetermined

time intervals (1, 2, 4, 8, 12, and 24 hours), withdraw 300 μL samples from the receptor compartment

and replace with fresh receptor medium. Analyze samples by validated HPLC method with UV

detection at 332 nm.

Data Analysis: Calculate cumulative permeation per unit area and determine steady-state flux from the

linear portion of the permeation profile. Following the 24-hour time point, separate the epidermis and

dermis by heat separation and extract residual drug to determine skin reservoir formation.
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The following diagram illustrates the experimental workflow for evaluating tranilast sodium formulations:

Tranilast Formulation Development Workflow

Key Assessment Methods

Pre-formulation Studies

Formulation Optimization

In Vitro Characterization

Ex Vivo Permeation

In Vivo Efficacy

Stability Assessment

Solubility Profiling Release Kinetics Skin Permeation Disease Models ICH Stability Testing

Click to download full resolution via product page
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Diagram 2: Comprehensive workflow for the development and evaluation of tranilast sodium formulations,

highlighting key assessment methods at each stage

Stability and Regulatory Considerations

Stability Assessment Protocol

The chemical stability of tranilast sodium in external formulations must be thoroughly characterized to

establish appropriate shelf-life and storage conditions. Comprehensive stability testing should evaluate both

the active pharmaceutical ingredient and the finished formulation under various environmental stressors.

Forced Degradation Studies: Conduct stress testing under conditions of acid hydrolysis (0.1N HCl,

60°C), base hydrolysis (0.1N NaOH, 60°C), oxidative stress (3% H₂O₂, room temperature), thermal

stress (60°C dry heat), and photostability (exposure to 1.2 million lux hours of visible light and 200

watt hours/m² of UV light). Sample at predetermined time points and analyze by HPLC with UV and

MS detection to identify degradation products and establish degradation pathways.

Long-term and Accelerated Stability: Package finished product in proposed market containers and

store under long-term conditions (25°C ± 2°C/60% RH ± 5% RH) and accelerated conditions (40°C ±

2°C/75% RH ± 5% RH) for up to 24 months. Sample at 0, 3, 6, 9, 12, 18, and 24 months and evaluate

for appearance, pH, viscosity, assay, related substances, preservative efficacy, and microbial limits.

Establish specification limits based on initial characterization and safety considerations.

Regulatory Status and Considerations

Tranilast possesses a complex regulatory history that influences current development strategies for new

formulations. While approved in Japan, South Korea, and China for several indications including bronchial

asthma, allergic rhinitis, keloids, and hypertrophic scars, it has not received FDA approval in the United

States. In 2016, the FDA proposed excluding tranilast from the list of active pharmaceutical ingredients that

compounding pharmacies could formulate with a prescription, citing safety concerns primarily associated

with systemic administration. However, development continues for new indications and formulations, with
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Altacor obtaining orphan designation from the European Medicines Agency for tranilast to prevent scarring

following glaucoma surgery.

The patent landscape for tranilast includes expired composition of matter protection (US03940422) with

ongoing development of novel crystalline forms and specific formulations. Recent patent applications

include WO2013144916 claiming tranilast complexes and cocrystals with nicotinamide, saccharin, gentisic

acid, and other coformers, and WO2020035546 covering novel crystalline forms of tranilast or its salts.

These developments indicate continued commercial interest in optimizing the drug's physical and chemical

properties for enhanced stability, solubility, and delivery.

Conclusion

Tranilast sodium represents a promising therapeutic agent for external applications targeting fibrotic,

inflammatory, and proliferative disorders. The development of effective topical and transdermal formulations

requires careful attention to the compound's physicochemical properties, particularly its solubility

characteristics and photochemical instability. The aqueous-based systems described in these application

notes provide a foundation for formulating stable, effective products with enhanced skin permeation and

favorable safety profiles. The comprehensive experimental protocols facilitate standardized evaluation of

both formulation performance and biological activity, supporting the translation of promising formulations

into clinical applications. Continued research is warranted to fully exploit the multimodal mechanism of

tranilast sodium across its expanding range of potential therapeutic applications.

To cite this document: Smolecule. [Comprehensive Application Notes and Protocols for Tranilast

Sodium in External Formulations]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b001606#tranilast-sodium-preparation-for-external-application]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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